

GSK3739936: A Technical Guide to the Allosteric Inhibition of HIV-1 Integrase

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Compound of Interest		
Compound Name:	GSK3739936	
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Introduction

GSK3739936 (also known as BMS-986180) is a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase (IN).[1] Unlike integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, GSK3739936 belongs to a class of compounds known as allosteric integrase inhibitors (ALLINIs). These compounds bind to a distinct pocket at the interface of two integrase monomers, a site that is also utilized by the host protein LEDGF/p75.[2][3] This novel mechanism of action leads to a dual inhibitory effect on the HIV-1 replication cycle, making GSK3739936 and other ALLINIs a promising area of antiretroviral research. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols related to the characterization of GSK3739936.

Mechanism of Action: A Dual-Pronged Attack

The allosteric inhibition of HIV-1 integrase by **GSK3739936** disrupts viral replication at two distinct stages: the late-stage maturation of new virions and the early-stage integration of viral DNA.

1. Late-Stage Inhibition: Aberrant Multimerization

The primary mechanism of action for **GSK3739936** is the induction of aberrant, premature multimerization of HIV-1 integrase during virion maturation.[2][3] By binding to the integrase







catalytic core domain, **GSK3739936** promotes the formation of non-functional integrase oligomers. This leads to the production of replication-deficient viral particles with mislocalized ribonucleoprotein complexes, ultimately resulting in non-infectious progeny virions.[2][3]

2. Early-Stage Inhibition: Interference with Integration

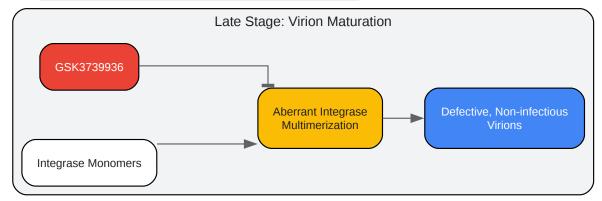
In the early stages of infection, **GSK3739936** competes with the host-cell protein LEDGF/p75 for binding to HIV-1 integrase.[4] The LEDGF/p75 protein is crucial for tethering the pre-integration complex (PIC) to the host cell's chromatin, thereby guiding the integration of viral DNA into the host genome. By occupying the LEDGF/p75 binding site, **GSK3739936** can disrupt this process, although this is considered a secondary mechanism to its potent effects on virion maturation.

The following diagram illustrates the dual mechanism of **GSK3739936**'s allosteric inhibition of HIV-1 integrase.



Competitive Inhibition Tethering to Chromatin Viral DNA Integration Complex (PIC)

Mechanism of Action of GSK3739936



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Caption: Dual inhibitory mechanism of GSK3739936 on HIV-1 replication.

Quantitative Data Summary

The following tables summarize the key in vitro and pharmacokinetic data for **GSK3739936**.

Table 1: In Vitro Activity of GSK3739936



Parameter	Value	Cell Line	Description
IC50	11.1 nM	-	Concentration for 50% inhibition of HIV-1 integrase.[1]
EC50	1.7 nM	MT-2	Concentration for 50% effective inhibition of viral replication.[1]
CC50	>20 μM	MT-2	Concentration for 50% cytotoxic effect on cells.[1]
CYP Inhibition	>24.3 μM	-	Weak inhibition of Cytochrome P450 enzymes.[1]

Table 2: Preclinical Pharmacokinetic Profile of GSK3739936

Species	Clearance	Elimination Half-life	Oral Bioavailability (%)	Tmax (h)
Mouse	Low	Moderate to Long	52-89	2-5
Rat	Low	Moderate to Long	52-89	2-5
Dog	Low	Moderate to Long	52-89	2-5
Cynomolgus Monkey	Moderate	Short	52-89	2-5

Data compiled from MedChemExpress, which references Naidu BN, et al. J Med Chem. 2022. [1]



Experimental Protocols

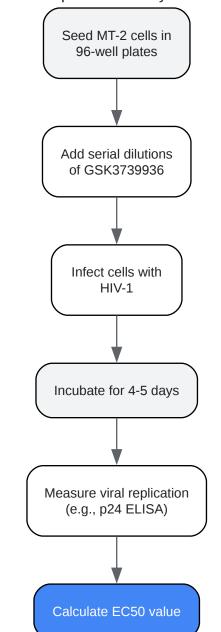
Detailed methodologies for the characterization of **GSK3739936** are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.

HIV-1 Replication Assay (Cell Culture Assay)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cell-based system.

Workflow Diagram:





HIV-1 Replication Assay Workflow

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Caption: Workflow for determining the EC50 of **GSK3739936**.

Detailed Protocol:

• Cell Preparation: MT-2 cells are seeded into 96-well microtiter plates at a density that allows for logarithmic growth throughout the duration of the assay.



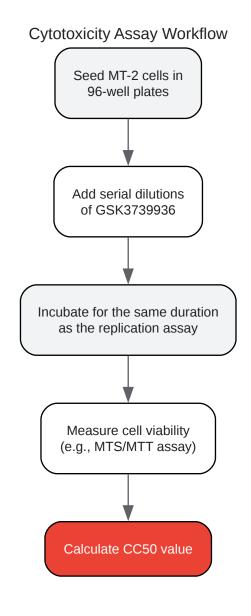
- Compound Addition: GSK3739936 is serially diluted to various concentrations and added to the cell cultures.
- Viral Infection: A predetermined amount of a laboratory-adapted strain of HIV-1 is added to the wells.
- Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4 to 5 days.
- Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of a viral protein, typically p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The concentration of compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

Cytotoxicity Assay

This assay determines the concentration at which a compound is toxic to host cells.

Workflow Diagram:





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Caption: Workflow for determining the CC50 of GSK3739936.

Detailed Protocol:

- Cell Seeding: MT-2 cells are seeded in 96-well plates at the same density as in the replication assay.
- Compound Treatment: Serial dilutions of **GSK3739936** are added to the cells.
- Incubation: The plates are incubated under the same conditions and for the same duration as the antiviral assay.



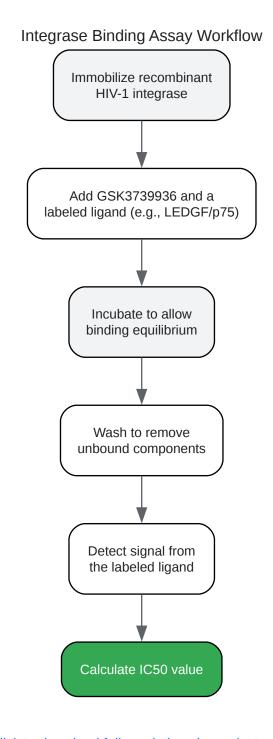
- Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTS or MTT assay, which measures the metabolic activity of viable cells.
- Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.

Integrase Binding Assay

This biochemical assay measures the direct interaction between the compound and HIV-1 integrase.

Workflow Diagram:





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Caption: Workflow for determining the IC50 of GSK3739936 in a binding assay.

Detailed Protocol:

• Immobilization: Recombinant HIV-1 integrase protein is immobilized on a solid support, such as a microplate well.



- Competitive Binding: A labeled ligand that is known to bind to the allosteric site (e.g., a fluorescently tagged LEDGF/p75-derived peptide) and varying concentrations of GSK3739936 are added to the wells.
- Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
- Washing: The wells are washed to remove unbound labeled ligand and inhibitor.
- Signal Detection: The amount of bound labeled ligand is quantified by measuring its signal (e.g., fluorescence).
- Data Analysis: The concentration of **GSK3739936** that inhibits 50% of the labeled ligand binding (IC50) is calculated.

Conclusion

GSK3739936 represents a significant advancement in the development of allosteric inhibitors of HIV-1 integrase. Its dual mechanism of action, targeting both late-stage virion maturation and early-stage integration, provides a novel approach to antiretroviral therapy. The potent in vitro activity and favorable preclinical pharmacokinetic profile of **GSK3739936** underscore its potential as a clinical candidate. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of HIV drug discovery and development, facilitating further investigation into this promising class of inhibitors.

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